[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate Paniculoside II is a natural product found in Adenostemma lavenia, Adenostemma viscosum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 60129-64-8
VCID: VC0198703
InChI: InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,21-,22+,24-,25-,26-/m1/s1
SMILES: CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C26H40O9
Molecular Weight: 496.6 g/mol

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

CAS No.: 60129-64-8

Cat. No.: VC0198703

Molecular Formula: C26H40O9

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate - 60129-64-8

Specification

CAS No. 60129-64-8
Molecular Formula C26H40O9
Molecular Weight 496.6 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Standard InChI InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,21-,22+,24-,25-,26-/m1/s1
SMILES CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Canonical SMILES CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Appearance Powder

Introduction

Structural Elucidation and Chemical Classification

Molecular Components and Structural Features

The target compound can be divided into two distinct structural components that form an ester linkage. The first component is a glycosidic moiety, specifically a pyranose sugar identified as [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl], which resembles a glucose unit. The second component is a complex tetracyclic diterpenoid carboxylic acid identified as (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate. The tetracyclic structure features multiple stereogenic centers, two hydroxyl groups at positions 11 and 15, two methyl groups at positions 5 and 9, and an exocyclic methylene group at position 14.

The tetracyclic core appears to be structurally related to adenostemmoic acid A, which has been identified in Adenostemma lavenia and Adenostemma viscosum plant species . The main difference lies in the stereochemistry at positions 13 and 15, suggesting this is either a stereoisomer or a closely related analog of adenostemmoic acid A.

Stereochemical Considerations

The IUPAC nomenclature of the compound reveals a complex stereochemical profile with specific configurations at multiple chiral centers. In the tetracyclic portion, stereochemical configurations are designated as (1R,4S,5R,9R,10S,11S,13S,15R), indicating the spatial orientation of substituents at each of these positions. The sugar moiety contains five stereogenic centers with configurations (2S,3R,4S,5S,6R), which is consistent with β-D-glucopyranose.

The specific stereochemistry likely plays a crucial role in the compound's three-dimensional structure, influencing its molecular recognition properties and biological activity. The configuration at position 15R differs from adenostemmoic acid A (which has 15S), suggesting potential differences in biological activity between these related compounds .

Physicochemical Properties and Structural Analysis

Predicted Physicochemical Characteristics

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted:

PropertyPredicted ValueMethod of Prediction
Molecular FormulaC26H40O9Based on component structures
Molecular WeightApproximately 496.6 g/molCalculated from molecular formula
LogP1.5-2.5Estimated based on similar glycosides
Hydrogen Bond Donors6Based on hydroxyl groups count
Hydrogen Bond Acceptors9Based on oxygen atoms count
Rotatable Bonds5-7Structural analysis
Topological Polar Surface Area~150-170 ŲEstimated from functional groups

These predicted properties suggest a moderately polar compound with significant hydrogen bonding capability, which would likely influence its solubility characteristics and potential for biological activity.

Biological Origins and Natural Sources

Taxonomic Distribution

Based on the structural similarity to adenostemmoic acid A, this compound is likely to be found in plants belonging to the Asteraceae family, particularly in the genus Adenostemma. Adenostemmoic acid A has been isolated from Adenostemma lavenia and Adenostemma viscosum, suggesting these species as potential sources for the target compound or its precursors .

The glycosylation of diterpenoids is a common biosynthetic strategy in plants to increase water solubility and facilitate storage or transport within plant tissues. Therefore, this glycosylated derivative might represent a storage or transport form of the bioactive diterpenoid core.

Biosynthetic Pathways

The biosynthesis of the tetracyclic diterpenoid core likely follows the general pathway for diterpenoids:

  • Formation of geranylgeranyl pyrophosphate (GGPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)

  • Cyclization of GGPP through a series of carbocation rearrangements to form the tetracyclic skeleton

  • Selective oxidations to introduce hydroxyl groups at C-11 and C-15

  • Carboxylation at C-5

  • Introduction of the exocyclic methylene group at C-14

The glycosylation step would involve the action of a specific glycosyltransferase enzyme that catalyzes the formation of the ester bond between the sugar hydroxyl and the carboxyl group of the diterpenoid core.

Potential ActivityPredicted MechanismRelated Compounds
Anti-inflammatoryInhibition of inflammatory mediatorsAdenostemmoic acid derivatives
AntimicrobialDisruption of cell membrane integrityDiterpene glycosides
AnticancerCytotoxicity through multiple pathwaysDiterpenoids from Asteraceae
AntioxidantFree radical scavengingHydroxylated terpenes
ImmunomodulatoryModulation of immune responsePlant-derived glycosides

The presence of the sugar moiety could significantly alter the pharmacokinetic properties compared to the non-glycosylated adenostemmoic acid, potentially improving water solubility and bioavailability while possibly reducing membrane permeability.

Structure-Activity Relationships

Several structural features likely contribute to the biological activity of this compound:

  • The tetracyclic core provides a rigid framework that can interact with specific protein binding pockets

  • The hydroxyl groups at positions 11 and 15 can participate in hydrogen bonding with target proteins

  • The exocyclic methylene group may serve as a Michael acceptor for nucleophilic amino acid residues in target proteins

  • The glycosidic moiety can enhance water solubility and potentially interact with carbohydrate-binding domains

The specific stereochemistry at position 15R (versus 15S in adenostemmoic acid A) could result in different spatial orientation of the hydroxyl group, potentially altering binding affinities to target proteins and resulting in modified biological activity profiles.

Analytical Methods and Structural Characterization

Separation and Isolation Techniques

Isolation of this compound from natural sources would likely employ the following techniques:

  • Extraction with organic solvents of increasing polarity

  • Various chromatographic methods:

    • Silica gel column chromatography

    • Size exclusion chromatography

    • Reverse-phase HPLC

    • Preparative TLC

The presence of both polar (sugar) and non-polar (tetracyclic) moieties makes this compound amenable to detection by various chromatographic techniques, though its polarity profile would be different from that of the non-glycosylated adenostemmoic acid.

Structural Elucidation Methods

Complete structural characterization would require a combination of spectroscopic and spectrometric techniques:

  • One- and two-dimensional NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) to determine connectivity and stereochemistry

  • High-resolution mass spectrometry to determine molecular formula and fragmentation patterns

  • Infrared and UV-visible spectroscopy to identify functional groups

  • X-ray crystallography (if crystalline material can be obtained) for definitive three-dimensional structure

Specific challenges in structural elucidation would include:

  • Determination of the exact configuration at all stereogenic centers

  • Confirmation of the connectivity between the sugar and diterpenoid moieties

  • Assignment of overlapping signals in the NMR spectra due to the complex nature of the tetracyclic framework

Synthesis and Chemical Modifications

Structure-Based Design of Analogs

The complex structure provides several sites for potential modification to optimize biological activity:

  • Variation of the sugar moiety (different sugars, modified sugars)

  • Modification of the hydroxyl groups (acylation, alkylation, oxidation)

  • Functionalization of the exocyclic methylene group

  • Introduction of additional functional groups on the tetracyclic framework

These modifications could be guided by molecular modeling and docking studies to predict interactions with potential biological targets.

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